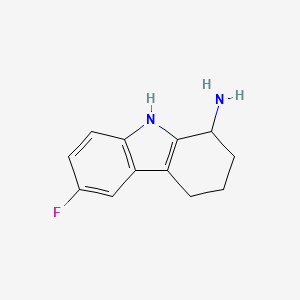

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAQAPNLBDHNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244140 | |

| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429901-83-6 | |

| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429901-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Promising Modulator of Bacterial Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a synthetic heterocyclic compound that has emerged as a significant subject of interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fluorinated tetrahydrocarbazole core with a primary amine, underpins its notable biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this molecule, with a particular focus on its role as a modulator of the CpxRA two-component signaling system in bacteria. Understanding these core attributes is crucial for researchers aiming to leverage this scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

The chemical identity and physical characteristics of a compound are fundamental to its application in research and development. While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted and understood based on its structure and data from closely related analogs.

| Property | Value | Source/Basis |

| Molecular Formula | C12H13FN2 | [1] |

| Molecular Weight | 204.25 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (Predicted) | Based on similar tetrahydrocarbazole derivatives. |

| Melting Point | Not experimentally determined. Predicted to be in the range of 110-125 °C. | Based on the melting point of 1,2,3,4-tetrahydrocarbazole (116-118 °C). |

| Boiling Point | Not experimentally determined. Predicted to be >350 °C. | Based on the predicted boiling point of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine (365.9 °C). |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, methanol, and dichloromethane. | General solubility characteristics of carbazole derivatives. |

| pKa (of the amine) | ~9-10 (Predicted) | Typical range for primary amines on a saturated carbon adjacent to a carbazole ring system. |

| LogP | ~2.5-3.0 (Predicted) | Estimated based on the structure and comparison with related compounds. |

Structure:

The molecule consists of a tetracyclic system where a benzene ring is fused to a pyrrole ring, which is in turn fused to a partially saturated cyclohexane ring. A fluorine atom is substituted at the 6-position of the carbazole ring, and a primary amine is attached to the 1-position of the tetrahydrocarbazole core.

Synthesis of this compound

The most common and efficient method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.

Proposed Synthetic Workflow

Caption: Proposed Fischer indole synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established Fischer indole synthesis methodologies for related compounds. Optimization of reaction conditions, including temperature, reaction time, and catalyst, may be necessary to achieve the best results.

Step 1: Formation of the Phenylhydrazone Intermediate (in situ)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-aminocyclohexanone hydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate the initial condensation reaction.

Step 2: Acid-Catalyzed Cyclization

-

To the reaction mixture, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Signals in the range of 7.0-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting of adjacent proton signals.

-

Amine Protons (-NH2): A broad singlet typically in the range of 1.5-3.0 ppm, which is exchangeable with D2O.

-

Carbazole N-H Proton: A broad singlet typically downfield, in the range of 8.0-9.0 ppm.

-

Aliphatic Protons (-CH- and -CH2-): A series of multiplets in the upfield region (1.5-3.0 ppm) corresponding to the protons on the tetrahydro- portion of the carbazole ring. The proton at the chiral center (C1) bearing the amine group will likely appear as a multiplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the downfield region (110-150 ppm). The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

-

Aliphatic Carbons: Signals in the upfield region (20-60 ppm).

IR (Infrared) Spectroscopy:

-

N-H Stretch (Amine and Carbazole): Broad peaks in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M+): Expected at m/z = 204.13. The presence of a nitrogen atom will result in an even nominal mass, consistent with the nitrogen rule.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the amine group and fragmentation of the tetrahydrocarbazole ring.

Biological Activity: Inhibition of the CpxRA Signaling Pathway

The primary biological significance of this compound lies in its ability to inhibit the phosphatase activity of the sensor histidine kinase CpxA.[1] CpxA is a key component of the CpxRA two-component signaling system in many Gram-negative bacteria, including pathogenic species like Escherichia coli. This system plays a crucial role in maintaining cell envelope homeostasis.

The CpxRA Signaling Pathway

The CpxRA system is comprised of the inner membrane sensor kinase CpxA and the cytoplasmic response regulator CpxR. Under conditions of envelope stress (e.g., misfolded proteins), CpxA autophosphorylates and then transfers the phosphoryl group to CpxR. Phosphorylated CpxR (CpxR-P) then acts as a transcriptional regulator, modulating the expression of genes involved in protein folding, degradation, and transport to alleviate the stress. In the absence of stress, CpxA exhibits phosphatase activity, dephosphorylating CpxR-P to inactivate the response.

Sources

Biological Activity of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

This guide provides an in-depth technical analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a specialized heterocyclic scaffold with emerging significance in antimicrobial pharmacology and neurodegenerative therapeutics.

Technical Guide & Pharmacological Profile

Executive Summary

This compound (CAS: 1429901-83-6) is a bioactive tetrahydrocarbazole (THC) derivative distinguished by a primary amine at the C1 position and a fluorine substitution at the C6 position of the indole ring. Unlike classic THC derivatives like Ramatroban (which function as CRTH2/TP antagonists), the 1-amino-THC class represents a distinct chemotype with a novel mechanism of action: inhibition of bacterial CpxA phosphatase activity .

This compound is currently positioned as a lead scaffold for "Astabiotics"—a new class of antimicrobial agents that kill bacteria by hyper-activating their own stress response systems rather than inhibiting essential enzymes. Furthermore, its structural analog (the 6-chloro variant) holds Orphan Drug Designation for Huntington’s Disease, indicating significant neuroactive potential for this scaffold.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

The molecule comprises a tricyclic core where a benzene ring is fused to a pyrrole (forming indole), which is further fused to a saturated cyclohexane ring.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃FN₂ |

| Molecular Weight | 204.24 g/mol |

| Key Functional Groups | Primary Amine (C1), Fluoro- (C6), Indole NH |

| Chirality | The C1 position is chiral.[1] (R)-enantiomers typically exhibit superior biological activity in this class. |

| Solubility | DMSO, Methanol; limited aqueous solubility without salt formation. |

Primary Mechanism of Action: CpxA Phosphatase Inhibition

The most definitive biological activity of this compound is its role as a CpxA Phosphatase Inhibitor . This mechanism is distinct from traditional antibiotics (which target cell wall or protein synthesis).

The Target: CpxA/CpxR Two-Component System

Bacteria use the CpxA/CpxR system to sense and respond to envelope stress.

-

CpxA: A sensor kinase that possesses both kinase (phosphorylating) and phosphatase (dephosphorylating) activities.[2]

-

CpxR: The response regulator.[2] When phosphorylated (CpxR-P), it acts as a transcription factor to activate stress response genes.

The Inhibitory Mechanism

Under normal growth conditions, CpxA acts primarily as a phosphatase, keeping CpxR unphosphorylated and inactive.

-

Binding: The 1-amino-THC compound binds to the sensing domain of CpxA.

-

Phosphatase Blockade: It selectively inhibits the phosphatase activity of CpxA without blocking its kinase activity.

-

Hyper-activation: This uncouples the cycle, leading to a rapid accumulation of CpxR-P .

-

Lethality: The unchecked accumulation of CpxR-P causes aberrant overexpression of stress proteins (e.g., DegP, CpxP), disrupting membrane integrity and leading to bacterial cell death.

Signaling Pathway Diagram

The following diagram illustrates the "Astabiotic" mechanism where the compound forces the bacteria into a lethal stress loop.

Figure 1: Mechanism of Action. The compound blocks the "off-switch" (phosphatase) of CpxA, causing lethal accumulation of the stress signal CpxR-P.

Structure-Activity Relationship (SAR) Data

Research indicates that specific structural features are non-negotiable for biological efficacy. The following table summarizes key SAR findings for the 1-amino-THC scaffold.

| Structural Feature | Modification Effect | Biological Consequence |

| C1-Amine (Primary) | Removal (Des-amino) | Loss of Activity. The amine is essential for permeating the bacterial outer membrane and accumulation within the cell. |

| Stereochemistry | (S)-enantiomer | Reduced Potency. The (R)-enantiomer is significantly more active against CpxA. |

| C6-Substitution | Fluorine (F) vs Hydrogen | Enhanced Metabolic Stability. Fluorine blocks metabolic oxidation at the reactive C6 position without sterically hindering receptor binding. |

| C6-Substitution | Chlorine (Cl) | High Potency. The 6-chloro analog is the primary clinical lead for neurodegenerative indications (Huntington's). |

| Indole Nitrogen | N-Alkylation | Variable. Small alkyl groups may be tolerated, but free NH is often preferred for H-bonding within the binding pocket. |

Critical Insight: The primary amine at C1 is not just a binding motif; it serves as a "Trojan horse" element, hijacking bacterial porins to ensure high intracellular concentration.

Neurotherapeutic Potential (Huntington's Disease)

While the 6-fluoro derivative is prominent in antimicrobial research, the scaffold shares direct homology with 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , which has received Orphan Drug Designation (European Commission) for the treatment of Huntington's Disease (HD) .[3]

Hypothesized Neuro-Mechanism

Given the structural rigidity of the tetrahydrocarbazole core, the 1-amine derivatives likely modulate specific CNS targets involved in protein aggregation or excitotoxicity:

-

Kynurenine Monooxygenase (KMO) Inhibition: Many carbazoles inhibit KMO, reducing toxic quinolinic acid levels (a driver of excitotoxicity in HD).

-

Sigma-1 Receptor Modulation: The amine group provides a cationic center at physiological pH, a prerequisite for Sigma-1 receptor affinity, which is known to protect against mutant Huntingtin (mHTT) toxicity.

Note: Researchers utilizing the 6-fluoro analog for CNS studies should consider it a bio-isostere of the 6-chloro lead, likely exhibiting similar pharmacodynamics with altered metabolic clearance rates.

Experimental Protocol: Synthesis & Validation

For researchers synthesizing this compound for biological validation, the following self-validating protocol is recommended.

Synthesis Workflow (Fischer Indole Route)

-

Precursor Formation: React 4-fluorophenylhydrazine hydrochloride with cyclohexanone in glacial acetic acid (Reflux, 2-4 hrs).

-

Cyclization: This yields 6-fluoro-1,2,3,4-tetrahydrocarbazole.

-

Oxidation: Oxidation at the C1 position (using DDQ or similar oxidants) to form the 1-oxo-tetrahydrocarbazole intermediate.

-

Reductive Amination:

-

React 1-oxo intermediate with ammonium acetate (source of ammonia) and Sodium Cyanoborohydride (

) in methanol. -

Validation Point: Monitor disappearance of the ketone peak (

, ~1700 cm⁻¹) and appearance of amine N-H stretches (~3300-3400 cm⁻¹) via IR.

-

In Vitro Activity Assay (CpxA Reporter)

To verify biological activity, use a bacterial reporter strain:

-

Strain: E. coli carrying a cpxP-lacZ transcriptional fusion.

-

Control: Wild-type strain vs.

mutant (negative control). -

Dosing: Treat log-phase cultures with 0, 10, 25, 50

of the compound. -

Readout: Measure

-galactosidase activity (Miller Units). -

Expected Result: A dose-dependent increase in

-gal activity in the Wild-Type strain (indicating Cpx pathway activation), with no effect in the

References

-

Mechanism of CpxA Inhibition

- Berry, A. et al. (2019). "First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Orphan Drug Designation (Huntington's Disease)

- European Commission (EC) / Benchchem Data.

-

General Tetrahydrocarbazole Pharmacology

- Liu, Y. et al. (2023).

Sources

- 1. First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]

Technical Guide: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Derivatives

Executive Summary

This technical guide details the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical scaffold in medicinal chemistry. This core structure is highly privileged in the design of serotonin receptor modulators (specifically 5-HT

The synthesis described herein prioritizes scalability , regiocontrol , and operational simplicity , utilizing a robust Fischer Indole Synthesis followed by regioselective oxidation and reductive amination .

Part 1: Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the efficiency of the Fischer Indole pathway. The 1-amino group is introduced late-stage to avoid interference with the harsh acidic conditions of the cyclization.

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the carbazole core followed by functionalization.

Part 2: Synthetic Workflow & Protocols

Phase 1: Construction of the Carbazole Core

The initial step involves the condensation of 4-fluorophenylhydrazine with cyclohexanone. While direct reaction with 1,2-cyclohexanedione is possible, it often suffers from polymerization. The robust route synthesizes the parent tetrahydrocarbazole first.

Reaction:

Protocol 1.1: Fischer Indole Cyclization

-

Reagents: Suspend 4-fluorophenylhydrazine hydrochloride (1.0 equiv, 50 mmol) in glacial acetic acid (5 vol).

-

Addition: Add cyclohexanone (1.1 equiv, 55 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of hydrazine. -

Workup: Cool the mixture to room temperature. Pour slowly into ice-water (10 vol) with vigorous stirring. The product typically precipitates as a solid.

-

Purification: Filter the solid, wash with water (

) and cold 50% ethanol. Recrystallize from ethanol/water or methanol to yield off-white crystals.-

Expected Yield: 75–85%

-

Key Data: MS (ESI)

[M+H]

-

Phase 2: Regioselective Oxidation (Introduction of the Ketone)

To install the amine at the C1 position, we first oxidize the benzylic position (C1) to a ketone. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the reagent of choice for this transformation due to its selectivity for benzylic positions in indole systems.

Reaction:

Protocol 1.2: DDQ Oxidation

-

Setup: Dissolve 6-fluoro-2,3,4,9-tetrahydrocarbazole (10 mmol) in THF:Water (9:1, 50 mL).

-

Oxidation: Add DDQ (2.2 equiv, 22 mmol) portion-wise at

to control the exotherm. -

Reaction: Allow to warm to room temperature and stir for 1–2 hours. The solution will turn dark.

-

Quench: Filter off the precipitated DDQ-hydroquinone byproduct.

-

Extraction: Dilute filtrate with EtOAc, wash with saturated

(to remove residual acid/phenols) and brine. -

Purification: Flash column chromatography (Silica, 0–30% EtOAc in Hexanes). The ketone is less polar than the starting material but distinct by UV.

-

Alternative: Periodic acid in methanol can also be used for milder oxidation if over-oxidation is observed.

-

Phase 3: Reductive Amination (Synthesis of the 1-Amine)

This step converts the C1-ketone to the primary amine. Using ammonium acetate provides the primary amine directly.

Reaction:

Protocol 1.3: Reductive Amination

-

Imine Formation: Dissolve the 1-oxo-intermediate (5 mmol) in dry Methanol (25 mL). Add Ammonium Acetate (10 equiv, 50 mmol). Stir at room temperature for 1 hour to form the imine in situ.

-

Reduction: Cool to

. Add Sodium Cyanoborohydride ( -

Completion: Stir at room temperature for 12–16 hours.

-

Workup: Quench with

(carefully, to pH 2) to decompose excess hydride. Then basify with -

Extraction: Extract with DCM (

). Dry over -

Isolation: The product is often an oil or low-melting solid. Convert to the Hydrochloride salt (using HCl in dioxane) for stability and characterization.

Part 3: Optimization & Critical Parameters

Reaction Parameter Table

| Parameter | Standard Condition | Optimization/Alternative | Rationale |

| Solvent (Step 1) | Glacial Acetic Acid | Ethanol + | AcOH acts as both solvent and catalyst, improving yield. Ethanol is greener but requires stronger acid. |

| Oxidant (Step 2) | DDQ (2 equiv) | Periodic Acid / | DDQ is robust but toxic. Periodic acid is milder and easier to work up for sensitive substrates. |

| Hydride Source | |||

| Chirality | Racemic | Chiral HPLC / Tartaric Acid | The C1 position is chiral. Use chiral HPLC (Chiralpak AD-H) or resolution with D-tartaric acid for enantiopure studies. |

Mechanism of Fischer Indole Cyclization

Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine.

Figure 2: Mechanistic flow of the Fischer Indole Synthesis.[3][4] The [3,3]-rearrangement (Step 3) requires thermal energy, explaining the need for reflux.

Part 4: Analytical Characterization

For the final This compound hydrochloride :

-

1H NMR (DMSO-d6, 400 MHz):

- 11.2 (s, 1H, Indole NH).

-

8.4 (br s, 3H,

- 7.2–6.8 (m, 3H, Aromatic protons; distinctive F-coupling patterns).

- 4.4 (m, 1H, C1-H, benzylic methine).

-

2.8–1.8 (m, 6H, Cyclohexyl

-

Mass Spectrometry:

-

Appearance: White to off-white solid (HCl salt).

References

-

Fischer Indole Synthesis Overview

-

Synthesis of Tetrahydrocarbazole Derivatives

-

Oxidation of Tetrahydrocarbazoles

- Title: Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxyl

- Source: Acta Crystallographica Section E (NIH)

-

URL:[Link]

- Reductive Amination Protocols: Title: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride (Analogous Protocol) Source: BenchChem

- Medicinal Chemistry Applications: Title: Biological activity of this compound Source: Smolecule

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. wjarr.com [wjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a CpxA Phosphatase Inhibitor

Topic: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a CpxA Phosphatase Inhibitor Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant Enterobacteriaceae, particularly Uropathogenic Escherichia coli (UPEC), necessitates novel therapeutic strategies that bypass traditional bactericidal mechanisms. This compound (often designated as Compound 6 in structure-activity relationship studies) represents a class of "anti-virulence" agents. Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, this small molecule targets the CpxA-CpxR two-component signal transduction system (2CSTS) .

By selectively inhibiting the phosphatase activity of the sensor kinase CpxA, the compound forces the accumulation of phosphorylated CpxR (CpxR-P). High levels of CpxR-P repress the transcription of essential virulence factors (e.g., P pili, type 1 fimbriae) while upregulating envelope stress responses, effectively "disarming" the pathogen without imposing the selective pressure typical of lethal antibiotics.

Mechanism of Action: The CpxA-CpxR Axis

The CpxA-CpxR system is a conserved envelope stress response pathway in Gram-negative bacteria.[1] Its modulation by this compound is a precise intervention in bacterial signaling.

The Bifunctional Role of CpxA

CpxA is a transmembrane histidine kinase that possesses two opposing enzymatic activities:

-

Kinase Activity: Autophosphorylation and phosphotransfer to the response regulator CpxR.

-

Phosphatase Activity: Dephosphorylation of CpxR-P, resetting the system to a basal state.

In the absence of stress, CpxA acts primarily as a phosphatase , keeping CpxR-P levels low.[1][2]

Mechanism of Inhibition

The carbazole amine does not inhibit the kinase activity of CpxA. Instead, it specifically blocks the phosphatase activity .

-

Normal State: CpxA dephosphorylates CpxR-P

Low CpxR-P -

Inhibited State: Phosphatase blocked

CpxR-P accumulates (via acetyl-phosphate or residual kinase activity)

Pathway Visualization

Figure 1: Mechanism of CpxA phosphatase inhibition. The compound blocks the dephosphorylation of CpxR-P, leading to constitutive activation of the stress response and repression of virulence factors.

Chemical Synthesis Protocol

The synthesis of this compound relies on the construction of the tetrahydrocarbazole core followed by functional group manipulation at the C1 position.

Retrosynthetic Analysis

-

Target: 1-amino-tetrahydrocarbazole.[3]

-

Precursor: 1-oxo-tetrahydrocarbazole.[4]

-

Core Formation: Fischer Indole Synthesis (4-fluorophenylhydrazine + cyclohexane-1,2-dione).

Step-by-Step Synthesis

Step 1: Preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

This step utilizes a modified Fischer Indole synthesis.

-

Reagents: 4-Fluorophenylhydrazine hydrochloride (1.0 eq), 1,2-Cyclohexanedione (1.1 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 4-fluorophenylhydrazine hydrochloride in glacial acetic acid.

-

Add 1,2-cyclohexanedione dropwise at room temperature.

-

Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC.

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water. The product typically precipitates.

-

Filter the solid, wash with water and cold ethanol.[5]

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc).

-

Yield Expectation: 60–75%.

-

Step 2: Reductive Amination to yield the 1-Amine

This step converts the ketone to the primary amine.

-

Reagents: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH3CN, 1.5 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve the ketone product from Step 1 in dry Methanol.

-

Add Ammonium Acetate (excess is crucial to prevent secondary amine formation).

-

Stir at room temperature for 30 minutes to allow imine formation.

-

Add Sodium Cyanoborohydride carefully (Note: Toxic, handle in fume hood).

-

Heat to mild reflux (60°C) or stir at room temperature for 18–24 hours.

-

Quench: Acidify with 1N HCl to pH ~2 to decompose excess hydride.

-

Workup: Basify with NaOH to pH >10. Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer over MgSO4, filter, and concentrate.[6]

-

Purification: Isolate the amine as a hydrochloride salt by adding HCl in dioxane/ether, or purify free base via chromatography (DCM:MeOH:NH4OH).

-

Experimental Validation Protocols

To confirm the efficacy of this compound, two critical assays are required: one to prove the mechanism (phosphatase inhibition) and one to demonstrate the cellular effect (CpxR-P accumulation).

Protocol A: In Vitro CpxA Phosphatase Assay

This assay measures the ability of CpxA to dephosphorylate CpxR-P in the presence of the inhibitor.

Materials:

-

Purified CpxA (cytoplasmic domain or inverted membrane vesicles).

-

Purified CpxR.[7]

-

Acetyl phosphate (lithium potassium salt) as a phospho-donor.

-

Inhibitor (Compound 6) dissolved in DMSO.

-

Phosphate detection reagent (e.g., Malachite Green) or Phos-tag gel.

Workflow:

-

Phosphorylation of CpxR: Incubate purified CpxR (5 µM) with acetyl phosphate (10 mM) in kinase buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2) for 60 min at 30°C.

-

Removal of Donor: Desalt CpxR-P using a spin column to remove excess acetyl phosphate.

-

Reaction Setup:

-

Mix CpxR-P (substrate) with CpxA (enzyme).

-

Add Inhibitor (Test) or DMSO (Control).

-

-

Incubation: Incubate at room temperature for defined time points (0, 5, 10, 30 min).

-

Termination: Stop reaction with SDS-loading buffer.

-

Readout: Analyze remaining CpxR-P levels using Phos-tag SDS-PAGE (see Protocol B).

Protocol B: Phos-tag SDS-PAGE Analysis

Phos-tag acrylamide binds phosphorylated proteins, retarding their migration.[8] This allows separation of CpxR and CpxR-P bands.

Gel Composition:

-

Resolving Gel: 10-12% Acrylamide, 50 µM Phos-tag Acrylamide, 100 µM MnCl2.

-

Stacking Gel: Standard 4% Acrylamide (no Phos-tag).

Step-by-Step:

-

Sample Prep: Prepare bacterial lysates or in vitro assay samples in standard SDS loading buffer. Do not boil if using heat-labile phospho-proteins (CpxR-P is relatively labile; heating at 65°C for 5 min is preferred over 95°C).

-

Electrophoresis: Run at constant current (e.g., 20-30 mA/gel) in standard Tris-Glycine-SDS buffer.

-

Critical: Run slowly to maximize separation.

-

-

Chelation (Crucial): Before transfer, soak the gel in Transfer Buffer + 1 mM EDTA for 10 minutes to remove Mn2+ ions (which interfere with transfer). Wash 2x with Transfer Buffer (no EDTA).

-

Western Blot: Transfer to PVDF membrane. Probe with anti-CpxR antibody.

-

Interpretation:

Data Summary & Efficacy

The following table summarizes the potency of the 6-fluoro derivative compared to the parent and optimized analogs based on CpxR transcriptional activation (Reporter Assays).

| Compound ID | Structure Description | EC50 (µM) | Mechanism |

| Compound 1 | 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | ~24.8 | Phosphatase Inhibition |

| Compound 6 | This compound | ~7.7 | Phosphatase Inhibition |

| Compound 26 | 6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | ~1.1 | Phosphatase Inhibition |

Data Source: Derived from structure-activity relationship studies (e.g., H. H. Lee et al., 2022).

Biological Impact[9][10]

-

Virulence: Significant reduction in adherence to bladder epithelial cells.

-

Growth: No bacteriostatic effect (OD600 remains comparable to control), confirming the "anti-virulence" mode of action.

-

Resistance: Lower potential for resistance development compared to traditional antibiotics due to lack of survival pressure.

References

-

CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection. Source: Microbiology Spectrum (ASM Journals), 2022. URL:[Link]

-

First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2019 (via PubMed Central). URL:[Link]

-

Phos-tag SDS-PAGE for the Detection of Phosphorylated Proteins. Source: Protocol Exchange / Nature Protocols. URL:[Link]

-

Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivatives. Source: Organic Syntheses, Coll.[5] Vol. 4, p.884. URL:[Link]

Sources

- 1. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Escherichia coli CpxA-CpxR Envelope Stress Response System Regulates Expression of the Porins OmpF and OmpC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein phosphorylation analysis using Phos-tag-based techniques | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of Fluorinated Carbazoles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of fluorinated carbazoles, a promising class of heterocyclic compounds with diverse therapeutic potential. We will explore the profound impact of fluorination on the physicochemical and pharmacokinetic properties of the carbazole nucleus, detailing how this modification can enhance metabolic stability, receptor binding affinity, and overall drug-like characteristics.[1][2][3][4][5] This document will delve into key synthetic methodologies, analyze structure-activity relationships (SAR), and present a detailed examination of their applications in oncology, neuroprotection, and infectious diseases, supported by preclinical data. Furthermore, we will provide validated, step-by-step experimental protocols for the synthesis and biological evaluation of these compounds, equipping researchers with the practical knowledge to advance this exciting field of drug discovery.

The Strategic Imperative of Fluorine in Carbazole-Based Drug Design

The carbazole framework, a tricyclic aromatic heterocycle, is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[6][7] However, parent carbazole scaffolds can suffer from limitations such as poor metabolic stability and suboptimal pharmacokinetic profiles. The introduction of fluorine atoms can dramatically alter a molecule's properties in several advantageous ways:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes. Introducing fluorine at positions susceptible to oxidative metabolism (a "metabolic soft spot") can block these pathways, thereby increasing the compound's half-life and bioavailability.[3][4][5]

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly influence the acidity (pKa) of nearby functional groups. This can alter a molecule's ionization state at physiological pH, impacting its solubility, permeability, and ability to interact with target proteins.[4]

-

Enhanced Binding Affinity: The unique electronic nature of fluorine allows it to participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, charge-dipole, and hydrogen bonding interactions.[8] This can lead to a significant increase in binding affinity and, consequently, potency.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is optimal for receptor binding.[4][8]

The cumulative effect of these properties is often a fluorinated analog with a superior pharmacological profile compared to its non-fluorinated parent compound, making this a widely adopted strategy in drug discovery.[2][8][9]

Synthetic Pathways to Fluorinated Carbazoles

The synthesis of functionalized carbazoles has been an area of intense research, with several robust methods available.[10][11][12] The introduction of fluorine can be achieved either by using fluorinated starting materials or by late-stage fluorination of a pre-formed carbazole core.

A common and versatile approach involves the palladium-catalyzed Buchwald-Hartwig amination, which forms the key C-N bond to create the central pyrrole ring. This method is highly tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.

Workflow for Synthesis of a Model Fluorinated Carbazole

Below is a representative workflow for the synthesis of a 6-fluoro-9H-carbazole derivative, illustrating a common synthetic strategy.

Caption: Synthetic workflow for 6-fluoro-9H-carbazole.

Therapeutic Applications and Mechanisms of Action

Fluorinated carbazoles have demonstrated promising activity in a range of therapeutic areas. Their mechanisms of action are often multifaceted, targeting key pathways involved in disease progression.

Oncology

Carbazole derivatives have long been investigated as anticancer agents, with some acting as DNA intercalators or topoisomerase inhibitors.[13] Fluorination can enhance the cytotoxicity and selectivity of these compounds.

For example, certain fluorinated carbazoles have shown potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.[8][14] The proposed mechanism often involves the induction of apoptosis (programmed cell death) through the activation of caspase cascades.

Table 1: Anticancer Activity of Representative Fluorinated Carbazoles

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Hybrid 38 | Breast (MCF-7) | 0.76 | [8] |

| Fluorinated Hybrid 38 | Prostate (PC-3) | 13.55 | [8] |

| Imidazopyridine-triazole conjugate | Lung (A549) | 0.51 | [8] |

| Imidazopyridine-triazole conjugate | Colon (HCT-116) | 47.94 | [8] |

Signaling Pathway: Caspase-Mediated Apoptosis

The diagram below illustrates a simplified pathway by which a fluorinated carbazole derivative might induce apoptosis in a cancer cell.

Caption: Intrinsic apoptosis pathway activated by fluorinated carbazoles.

Neuroprotection

Oxidative stress and inflammation are key drivers of neuronal damage in neurodegenerative diseases and traumatic brain injury.[15][16] Some carbazole derivatives have shown neuroprotective effects, and fluorination can potentially enhance these properties.[15][17]

The mechanism of neuroprotection may involve the scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways (e.g., by inhibiting enzymes like iNOS and COX-2), and activation of pro-survival signaling cascades such as the PI3K/Akt pathway.[15][17]

Antimicrobial and Antiviral Activity

The carbazole scaffold is also found in compounds with antimicrobial and antiviral properties.[7] Fluorinated carbazoles have been synthesized and evaluated for their activity against various pathogens. For instance, 2,4,6-Trifluoro-9H-carbazole has shown potential antibacterial activity against multidrug-resistant strains.[13] In the antiviral realm, fluorinated heterocycles, in general, have demonstrated potent activity against viruses like HIV.[2] The mechanism of action can vary, from inhibiting essential viral enzymes to disrupting bacterial cell wall synthesis.

Key Experimental Workflows for Evaluation

Rigorous and reproducible experimental protocols are essential for the evaluation of novel therapeutic agents. This section provides step-by-step methodologies for two key assays.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19][20] It is widely used to determine the cytotoxic effects of chemical compounds.

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated carbazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.[19]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21][22] An increase in caspase-3 activity is a hallmark of apoptosis.

Detailed Steps:

-

Induce Apoptosis: Treat cells with the fluorinated carbazole compound at a concentration expected to induce apoptosis (e.g., at its IC50 or 2x IC50) for a specified time (e.g., 12-24 hours). Include a positive control (e.g., staurosporine) and a negative (vehicle) control.[23]

-

Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer provided with a commercial caspase-3 assay kit. Incubate on ice for 10-15 minutes.

-

Prepare Reaction: In a 96-well plate, add cell lysate to each well.

-

Substrate Addition: Add the caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), to each well.[21][22]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore (pNA) or fluorophore (AMC).

-

Measurement: Read the plate using a microplate reader. For colorimetric assays, measure absorbance at 405 nm.[21] For fluorometric assays, measure fluorescence at an excitation/emission of ~380/460 nm.

-

Data Analysis: Quantify the caspase-3 activity based on the absorbance or fluorescence signal, often by comparing it to a standard curve generated with purified active caspase-3 or the free chromophore/fluorophore.

Challenges and Future Perspectives

While fluorinated carbazoles hold significant promise, challenges remain. The synthesis of complex, poly-functionalized derivatives can be intricate and require multi-step procedures. Furthermore, achieving selectivity for cancer cells over healthy cells is a perpetual challenge in oncology drug discovery.

Future research should focus on:

-

Developing novel synthetic methodologies for more efficient and regioselective fluorination.[24]

-

Exploring a wider range of biological targets to uncover new therapeutic applications.

-

Conducting in-depth preclinical studies , including in vivo efficacy and toxicology assessments, to translate promising in vitro results into viable drug candidates.

Conclusion

Fluorinated carbazoles represent a versatile and highly promising class of compounds for therapeutic development. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacological properties of the carbazole scaffold, leading to enhanced potency, metabolic stability, and bioavailability.[4][5] With demonstrated potential in oncology, neuroprotection, and anti-infective applications, this chemical class warrants continued investigation. The synthetic strategies and evaluation protocols detailed in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of fluorinated carbazoles.

References

- Carbazoles: Role and Functions in Fighting Diabetes - MDPI.

- Synthesis and antibacterial activity of fluorinated carbazoles - Bohrium.

- Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.

- Fluorine in Medicinal Chemistry | Request PDF - ResearchGate.

- Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC - PubMed Central.

- Review on advancements in synthesis of carbazoles | Request PDF - ResearchGate.

- Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - MDPI.

- Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH.

- Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage - PubMed.

- Carbazole Derivatives as Potential Antimicrobial Agents - PMC - NIH.

- Emily Cuffin-Munday, Development Editor – Dalton Transactions Blog.

- Fluorine in drug discovery: Role, design and case studies.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- The neuroprotective potential of carbazole in traumatic brain injury - PubMed.

- Caspase 3 Activity Assay Kit - MP Biomedicals.

- MTT assay protocol | Abcam.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.

- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis.

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich.

- Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model - PubMed Central.

- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing.

- Caspase-3 Activity Assay Kit #5723 - Cell Signaling Technology.

- MTT Proliferation Assay Protocol - ResearchGate.

Sources

- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbazoles: Role and Functions in Fighting Diabetes | MDPI [mdpi.com]

- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 13. Synthesis and antibacterial activity of fluorinated carbazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mpbio.com [mpbio.com]

- 22. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Discovery, Synthesis, and Pharmacological Evolution of Tetrahydrocarbazoles

Executive Summary

The tetrahydrocarbazole (THC) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally defined by the fusion of a partially hydrogenated cyclohexane ring to an indole core (1,2,3,4-tetrahydro-9H-carbazole), this moiety offers a rigid yet lipophilic pharmacophore that mimics the endogenous neurotransmitter serotonin (5-HT) and the amino acid tryptophan.

This guide traces the THC scaffold from its origins in 19th-century dye chemistry and alkaloid degradation to its status as a cornerstone in modern drug discovery, exemplified by the anti-emetic Ondansetron and the NSAID Carprofen . It provides validated synthetic protocols ranging from the classic Fischer synthesis to contemporary enantioselective organocatalysis.

Part 1: Historical & Structural Genesis

The Foundational Chemistry (1883)

The history of tetrahydrocarbazoles is inextricably linked to the Fischer Indole Synthesis , discovered by Emil Fischer in 1883. While investigating the properties of phenylhydrazine, Fischer observed that heating it with ketones in the presence of acid yielded indole derivatives.

The reaction between phenylhydrazine and cyclohexanone specifically yields 1,2,3,4-tetrahydrocarbazole. This reaction was not merely a synthetic curiosity but the first scalable route to tricyclic indole systems, predating the structural elucidation of complex natural products.

The Natural Product Connection: Strychnine

Before synthetic THCs became therapeutic agents, the carbazole nucleus was identified as a degradation product of Strychnos alkaloids .

-

1946: Sir Robert Robinson elucidates the structure of strychnine, identifying the indole-carbazole core as the structural anchor.

-

1954: R.B.[2][3] Woodward achieves the total synthesis of strychnine.[2]

The degradation studies of strychnine and brucine frequently yielded carbazole derivatives, confirming the biological relevance of this tricyclic system and inspiring the "biomimetic" design of synthetic drugs.

Visualization: The Fischer Indole Mechanism

The following diagram details the mechanistic pathway for the formation of the THC scaffold, a reaction that remains the industrial standard.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis applied to cyclohexanone, highlighting the critical [3,3]-sigmatropic rearrangement.

Part 2: Pharmacological Milestones

The transition of THCs from chemical intermediates to bioactive drugs was driven by their structural similarity to serotonin (5-hydroxytryptamine).

Case Study: Ondansetron (Zofran)

Discovery Context: In the 1980s, Glaxo (now GSK) sought a selective antagonist for the 5-HT3 receptor to treat chemotherapy-induced nausea and vomiting (CINV).

-

The Challenge: Early antagonists like cocaine and metoclopramide lacked selectivity or potency.

-

The Solution: Researchers utilized the THC scaffold to "lock" the indole nitrogen and the carbonyl group into a rigid conformation that mimicked the specific binding pose of serotonin but prevented receptor activation.

-

Key Structural Feature: The tetrahydrocarbazol-4-one core. The carbonyl at position 4 mimics the hydrogen-bonding capability of serotonin, while the imidazole side chain provides the necessary basic nitrogen for receptor interaction.

Case Study: Carprofen (Rimadyl)

Discovery Context: Developed by Roche in 1979.

-

Mechanism: Carprofen is a Non-Steroidal Anti-Inflammatory Drug (NSAID) that inhibits cyclooxygenase (COX).

-

Selectivity: Unlike early NSAIDs, Carprofen exhibits varying degrees of COX-2 selectivity (species-dependent, highly selective in dogs), reducing gastrointestinal toxicity.

-

Chemistry: It is a 6-chloro-carbazole derivative. The synthesis involves the Fischer indolization of cyclohexan-1,3-dione derivatives or the modification of the tricyclic core.

Visualization: Drug Discovery Timeline

Figure 2: Chronological evolution of tetrahydrocarbazoles from synthetic methodology to blockbuster therapeutics.

Part 3: Advanced Synthetic Protocols

This section details two distinct protocols: the robust "Borsche-Drechsel" method for general scaffold synthesis and a modern "Chiral Phosphoric Acid" method for enantioselective functionalization.

Protocol A: The Borsche-Drechsel Cyclization (Standard)

A robust modification of the Fischer synthesis for preparing tetrahydrocarbazoles.

Reagents:

-

Cyclohexanone (1.0 equiv)

-

Phenylhydrazine hydrochloride (1.0 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)[4]

Step-by-Step Workflow:

-

Preparation: Dissolve phenylhydrazine HCl in glacial acetic acid (10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add cyclohexanone dropwise to the stirring solution at room temperature. A slight exotherm indicates hydrazone formation.

-

Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The solution will darken as ammonia is evolved (ensure proper ventilation).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice/water (approx. 5x reaction volume).

-

Isolation: The tetrahydrocarbazole precipitates as a solid. Filter via Buchner funnel.

-

Purification: Recrystallize from ethanol/water or methanol to yield off-white crystals (Typical Yield: 70–85%).

Validation Check:

-

TLC: Monitor disappearance of phenylhydrazine (visualize with ninhydrin) and appearance of a fluorescent spot (THC) under UV (254 nm).

-

Melting Point: Pure 1,2,3,4-tetrahydrocarbazole melts at ~118–120°C.

Protocol B: Enantioselective Organocatalysis (Modern)

Based on recent advances by Li et al. (2019) using Chiral Phosphoric Acids (CPAs) to induce axial chirality or stereogenic centers.[5]

Objective: Synthesis of chiral THC derivatives (e.g., via asymmetric functionalization or atroposelective synthesis).

Reagents:

-

Substituted Indole/THC precursor

-

Electrophile (e.g., Quinone or Azonaphthalene)

-

Catalyst: (R)-TRIP or (R)-SPINOL-derived Chiral Phosphoric Acid (5 mol%)

-

Solvent: Toluene or Xylene (anhydrous)

Step-by-Step Workflow:

-

Catalyst Loading: In a flame-dried vial, combine the substrate (0.1 mmol) and the electrophile (0.12 mmol).

-

Activation: Add the CPA catalyst (0.005 mmol). The CPA acts as a bifunctional catalyst, activating the electrophile via hydrogen bonding while directing the nucleophilic attack of the indole.[5]

-

Reaction: Stir at moderate temperature (40–60°C) for 24 hours.

-

Purification: Direct flash column chromatography (silica gel).

-

Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Why This Works (Causality): The chiral phosphate anion forms a rigid ion-pair or H-bond network with the cationic intermediate (or protonated electrophile), creating a "chiral pocket" that blocks one face of the molecule, forcing the reaction to proceed with high stereoselectivity (>90% ee).

Part 4: Data Summary & Future Horizons

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Key Advantage | Limitation |

| Fischer Indole | Bronsted/Lewis Acid (AcOH, ZnCl2) | Scalable, inexpensive, robust. | Harsh conditions, low functional group tolerance. |

| Borsche-Drechsel | Glacial Acetic Acid | One-pot, high yield for THCs. | Limited to simple ketones. |

| Buchwald-Hartwig | Pd-Catalyst | Allows aryl halide coupling. | Expensive catalysts, O2 sensitive. |

| CPA Organocatalysis | Chiral Phosphoric Acid | Enantioselective , mild conditions. | High catalyst cost, scale-up challenges. |

Future Directions

-

C-H Activation: Direct functionalization of the C-1 or C-4 positions of the THC ring using Iridium or Rhodium catalysis to create novel pharmacophores without pre-functionalized precursors.

-

Photoredox Catalysis: Using visible light to drive the cyclization of unactivated substrates, reducing the need for thermal energy and strong acids.

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

-

Robinson, R. (1946).[3] Strychnine and Brucine. The Nobel Prize Lecture.

-

Woodward, R. B., et al. (1954).[3] The Total Synthesis of Strychnine. Journal of the American Chemical Society.

-

Glaxo Group Ltd. (1987). Imidazolyl alcohols and their use as anti-emetics. US Patent 4,695,578 (Ondansetron).

-

Li, X., et al. (2019). Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Compounds. ResearchGate/Journal of Organic Chemistry.

-

BenchChem. (2025). Borsche-Drechsel Cyclization Protocol.

-

Kumar, N., et al. (2022).[6] A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews.

Sources

- 1. Strychnine | Poison, Toxin, Alkaloid | Britannica [britannica.com]

- 2. Strychnine total synthesis - Wikipedia [en.wikipedia.org]

- 3. mq.edu.au [mq.edu.au]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjarr.com [wjarr.com]

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine safety and handling

Technical Monograph: Operational Safety and Synthesis Protocols for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Chemical Identity & Physicochemical Profile

Compound Name: this compound Synonyms: 1-Amino-6-fluoro-1,2,3,4-tetrahydrocarbazole; Ramatroban Amine Intermediate CAS Registry Number: 1429901-83-6 (Free Base) / 129139-33-3 (Generic/Salt forms often cited in patent literature) Molecular Formula: C₁₂H₁₃FN₂ Molecular Weight: 204.24 g/mol [1]

Structural Context: This compound is a critical chiral intermediate in the synthesis of Ramatroban (BAY u 3405) , a dual antagonist for the Thromboxane A2 (TP) and Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). It features a tetrahydrocarbazole core with a fluorine atom at the 6-position (imparting metabolic stability) and a primary amine at the 1-position (the site of chiral resolution and sulfonamide coupling).

Hazard Identification & Toxicology (GHS Classification)

Note: While specific toxicological data for the 6-fluoro variant is limited, safety protocols are derived from the structurally analogous 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and general indole-amine handling standards.

Primary Hazards

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[2][4][5] |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][4] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2][4][5] |

Specific Toxicological Concerns

-

Amine Reactivity & Sensitization: As a primary benzylic-like amine, the compound poses a risk of chemical burns to mucous membranes upon prolonged contact. It is a potential skin sensitizer.[5]

-

Fluorine-Indole Bioactivity: The fluorinated indole core is designed for biological activity (GPCR antagonism). Researchers must treat the compound as a potent pharmacophore, preventing inhalation of dusts which could trigger systemic serotonergic or thromboxane-related effects.

-

Hydroscopic Nature: The free amine readily absorbs atmospheric CO₂ to form carbamates, altering stoichiometry in downstream reactions.

Operational Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All solid handling (weighing, transfer) must be performed within a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats and grounded spatulas. Tetrahydrocarbazoles can accumulate static charge, leading to powder dispersal.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 particulate respirator is the minimum standard for solid handling. If handling >1g of micronized powder, use a Powered Air Purifying Respirator (PAPR).

-

Dermal: Double-gloving (Nitrile over Nitrile) is required. The amine functionality can permeate thin latex.

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient due to the risk of fine dust migration.

Synthesis & Purification Workflow (Technical Insight)

This section details the synthesis logic, focusing on the Fischer Indole Synthesis and the critical Chiral Resolution step required for Ramatroban manufacturing.

Workflow Diagram: Synthesis to Resolution

Caption: Synthesis pathway from hydrazine precursors through Fischer Indole cyclization to chiral resolution.

Protocol: Handling the "Resolution" Step

The biological activity of Ramatroban resides primarily in the (R)-enantiomer.[6] The 1-amine intermediate is typically resolved using chiral acids.

-

Salt Formation: Dissolve the racemic amine in hot methanol. Add 0.5 equivalents of a chiral resolving agent (e.g., N-acetyl-L-leucine or (L)-Tartaric acid ).

-

Fractional Crystallization: Allow the solution to cool slowly (1°C/min). Rapid cooling traps the eutomer/distomer mixture.

-

Liberation: The resulting diastereomeric salt precipitate is filtered and treated with 1M NaOH to liberate the optically enriched free amine.

-

Safety Note: The liberation step is exothermic. Add base slowly to avoid splashing of the caustic amine solution.

-

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen . The primary amine reacts with atmospheric CO₂ to form carbamates, which appear as white crusts on the sample surface and interfere with acylation yields.

-

Temperature: Long-term storage at -20°C . Short-term (active use) at 2-8°C.

-

Light: Protect from light (amber vials). Indole derivatives are prone to photo-oxidation, turning pink/brown upon degradation.

Emergency Response Protocols

Exposure Response Logic

Caption: Immediate decision tree for personnel exposure events.

-

Spill Cleanup:

-

Isolate: Evacuate the immediate area (10ft radius).

-

Neutralize: Do not use water initially (spreads the amine). Cover with a dry absorbent (Vermiculite).

-

Clean: Wipe surfaces with a dilute weak acid (1% Acetic Acid) to neutralize amine residues, followed by soap and water.

-

References

-

Rosentreter, U., et al. (1989).[7] Synthesis and absolute configuration of the thromboxane antagonist ramatroban (BAY u 3405).Arzneimittel-Forschung, 39(12), 1519-1521. (Foundational synthesis of Ramatroban intermediates).

-

PubChem. (n.d.). Ramatroban (CID 123879) - Pharmacology and Biochemistry. National Library of Medicine. Retrieved from [Link]

-

Ulven, T., & Kostenis, E. (2005).[7] Minor structural modifications convert the nonselective PGD2 receptor antagonist ramatroban into a highly selective and potent CRTH2 antagonist.Journal of Medicinal Chemistry, 48(4), 897-900. (Details on the structure-activity relationship of the fluorinated carbazole core).

Sources

- 1. Buy this compound | 1429901-83-6 [smolecule.com]

- 2. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, focusing on its solubility and stability. As a key building block in medicinal chemistry, understanding these attributes is paramount for its effective application in drug discovery and development. This document is structured to deliver not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the molecule's behavior.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₂H₁₃FN₂ and a molecular weight of approximately 204.25 g/mol , is a heterocyclic compound featuring a fluorinated tetrahydrocarbazole core.[1] This structural motif is of significant interest in medicinal chemistry due to the prevalence of the carbazole scaffold in biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Therefore, a detailed understanding of the solubility and stability of this fluorinated carbazole amine is essential for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of any potential therapeutic agent derived from it.

Physicochemical Characterization: A Foundation for Understanding

A thorough characterization of the physicochemical properties of this compound is the first step in its development.

Key Molecular Descriptors

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₁₃FN₂ | [1] |

| Molecular Weight | ~204.25 g/mol | [1] |

| Appearance | Expected to be a solid, powder to crystal form. | Inferred from related compounds |

| pKa | Not experimentally determined. The presence of the primary amine suggests basic properties, while the carbazole nitrogen is generally non-basic. The fluorine atom may slightly influence the basicity of the primary amine. | Inferred chemical properties |

The Impact of Fluorine Substitution

The presence of a fluorine atom on the carbazole ring is expected to have several effects on the molecule's properties. Fluorine's high electronegativity can alter the electron distribution within the aromatic system, potentially influencing intermolecular interactions and, consequently, solubility and stability. It can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

Solubility Profiling: A Critical Parameter for Drug Action

For a compound to be pharmacologically active, it must possess adequate solubility in physiological media to be absorbed and distributed to its site of action. The solubility of this compound should be assessed in a range of aqueous and organic solvents.

Theoretical Considerations

The molecule possesses both hydrophobic (the carbazole ring system) and hydrophilic (the primary amine) moieties, suggesting it will have moderate solubility in a range of solvents. The amine group should enhance aqueous solubility, particularly at acidic pH where it will be protonated. The fluorinated carbazole core will contribute to its solubility in organic solvents. For instance, the related compound 2,3,4,9-tetrahydro-1H-carbazol-2-amine exhibits moderate solubility in organic solvents like ethanol and dichloromethane.[3] The hydrochloride salt form of a similar compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is noted to enhance solubility for pharmacological applications.[4]

Experimental Determination of Solubility

A tiered approach to solubility testing is recommended, starting with kinetic solubility and progressing to thermodynamic solubility for more definitive data.

This high-throughput method provides an early indication of a compound's solubility.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition of Aqueous Buffer: To each well, add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate precipitation.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO: Used as the initial solvent due to its high solubilizing power for a wide range of organic compounds.

-

Nephelometry: Provides a sensitive and rapid detection of precipitated particles.

-

Physiological Buffer: Mimics the conditions the compound would experience in the body.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

This method determines the true solubility of a compound at equilibrium.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Prolonged Agitation: Allows the system to reach thermodynamic equilibrium.

-

HPLC-UV: A robust and widely used technique for the accurate quantification of organic molecules.

Predicted Solubility Profile (Illustrative)

| Solvent/Medium | Predicted Solubility | Rationale |

| Water (pH 7.0) | Low to Moderate | The primary amine provides some hydrophilicity, but the carbazole core is hydrophobic. |

| 0.1 N HCl (pH ~1) | Moderate to High | The primary amine will be protonated, forming a more soluble salt. |

| 0.1 N NaOH (pH ~13) | Low | The primary amine will be in its free base form, which is less soluble in water. |

| Ethanol | High | Good balance of polarity to solvate both the amine and the carbazole ring. |

| Dichloromethane | High | A non-polar organic solvent that should effectively solvate the hydrophobic carbazole core. |

Stability Assessment: Ensuring Compound Integrity

Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are performed under more extreme conditions than those used for long-term stability testing to accelerate degradation.[5]

Forced Degradation Studies

Forced degradation studies help in understanding the degradation pathways and developing stability-indicating analytical methods.[5] The goal is to achieve a target degradation of 5-20%.[5]

Diagram of Forced Degradation Stress Conditions

Caption: Overview of Forced Degradation Studies.

Experimental Protocols for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared and subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a defined period.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Include a dark control to differentiate between light-induced and thermal degradation.

-